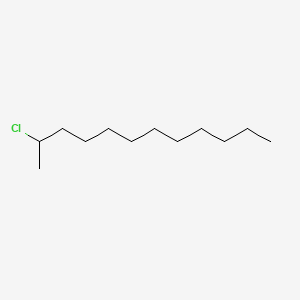

2-Chlorododecane

説明

2-Chlorododecane (C₁₂H₂₅Cl) is a halogenated alkane featuring a chlorine atom at the second carbon of a 12-carbon chain. It is a colorless liquid at room temperature with a molecular weight of 204.78 g/mol. This compound is primarily used in organic synthesis as an alkylating agent, surfactant precursor, or intermediate in pharmaceuticals and agrochemicals . Its reactivity stems from the polar C–Cl bond, which facilitates nucleophilic substitution reactions. The branched structure (methyl group at C-2) influences its physical properties, such as boiling point (~270°C) and solubility, which are distinct from linear alkanes .

特性

CAS番号 |

2350-11-0 |

|---|---|

分子式 |

C12H25Cl |

分子量 |

204.78 g/mol |

IUPAC名 |

2-chlorododecane |

InChI |

InChI=1S/C12H25Cl/c1-3-4-5-6-7-8-9-10-11-12(2)13/h12H,3-11H2,1-2H3 |

InChIキー |

IRQJPTVOWBXCHM-UHFFFAOYSA-N |

正規SMILES |

CCCCCCCCCCC(C)Cl |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

2-Chlorododecane can be synthesized through the chlorination of dodecane. The reaction typically involves the use of chlorine gas in the presence of ultraviolet light or a radical initiator to facilitate the substitution reaction. The reaction conditions include:

Temperature: Room temperature to slightly elevated temperatures.

Solvent: Non-polar solvents like hexane or cyclohexane.

Catalyst: Radical initiators such as azobisisobutyronitrile (AIBN).

Industrial Production Methods

In industrial settings, the production of 2-Chlorododecane involves large-scale chlorination processes. The reaction is carried out in continuous flow reactors to ensure efficient mixing and control over reaction parameters. The use of advanced separation techniques like distillation and crystallization helps in purifying the final product.

化学反応の分析

Types of Reactions

2-Chlorododecane undergoes several types of chemical reactions, including:

Substitution Reactions: The chlorine atom can be replaced by other nucleophiles such as hydroxide ions, amines, or thiols.

Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids.

Reduction Reactions: Reduction can lead to the formation of dodecane by removing the chlorine atom.

Common Reagents and Conditions

Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.

Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

Major Products Formed

Substitution: Formation of 2-hydroxydodecane, 2-aminododecane, or 2-thiododecane.

Oxidation: Formation of 2-dodecanol or 2-dodecanoic acid.

Reduction: Formation of dodecane.

科学的研究の応用

2-Chlorododecane has several applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Studied for its effects on biological membranes and cellular processes.

Medicine: Investigated for potential use in drug delivery systems and as a precursor for pharmaceutical compounds.

Industry: Utilized in the production of surfactants, lubricants, and specialty chemicals.

作用機序

The mechanism of action of 2-Chlorododecane involves its interaction with biological membranes and proteins. The chlorine atom in the compound can form covalent bonds with nucleophilic sites on proteins, leading to alterations in protein structure and function. This can affect various cellular pathways and processes, including signal transduction and membrane permeability.

類似化合物との比較

Table 1: Key Properties of 2-Chlorododecane and Comparable Compounds

Key Contrasts:

Reactivity :

- 2-Chlorododecane undergoes SN2 reactions more readily than 1-Chlorododecane due to steric hindrance at the terminal carbon in the latter .

- 2-Chlorotetradecane exhibits slower reaction kinetics in substitution reactions compared to 2-Chlorododecane due to its longer carbon chain, which reduces electrophilicity .

Physical Properties: Boiling points increase with chain length (e.g., 2-Chlorotetradecane > 2-Chlorododecane) and decrease with branching (e.g., 2-Methyldodecane < linear dodecane) . 2-Methyldodecane lacks a halogen, making it chemically inert compared to chlorinated analogues, limiting its use to non-reactive applications like chromatography .

Applications :

- Chlorinated derivatives (e.g., 2-Chlorododecane) are preferred in surfactant synthesis due to their ability to form quaternary ammonium compounds, whereas 2-Methyldodecane is restricted to analytical uses .

Functional Analogues in Industrial Contexts

Analysis:

- 2-Chlorododecane balances reactivity and stability, outperforming chloroacetic acid esters (e.g., ethyl chloroacetate) in yield but lagging in emulsifying efficiency due to its hydrophobic tail .

- Hexadecyl chloride (C₁₆H₃₃Cl) offers higher oxidative stability but requires harsher reaction conditions, increasing production costs .

Research Findings and Uniqueness

- Stereochemical Influence : The chlorine position in 2-Chlorododecane minimizes steric effects, enabling efficient nucleophilic attacks—unlike 1-Chlorododecane, where terminal substitution hinders reactivity .

- Thermal Stability : Compared to 2-(2-Chlorophenyl)acetic acid derivatives , 2-Chlorododecane lacks aromatic rings, reducing thermal decomposition risks in high-temperature applications .

- Environmental Impact : Its biodegradability exceeds that of perfluorinated compounds (e.g., PFAS), making it a safer alternative in surfactant industries .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。